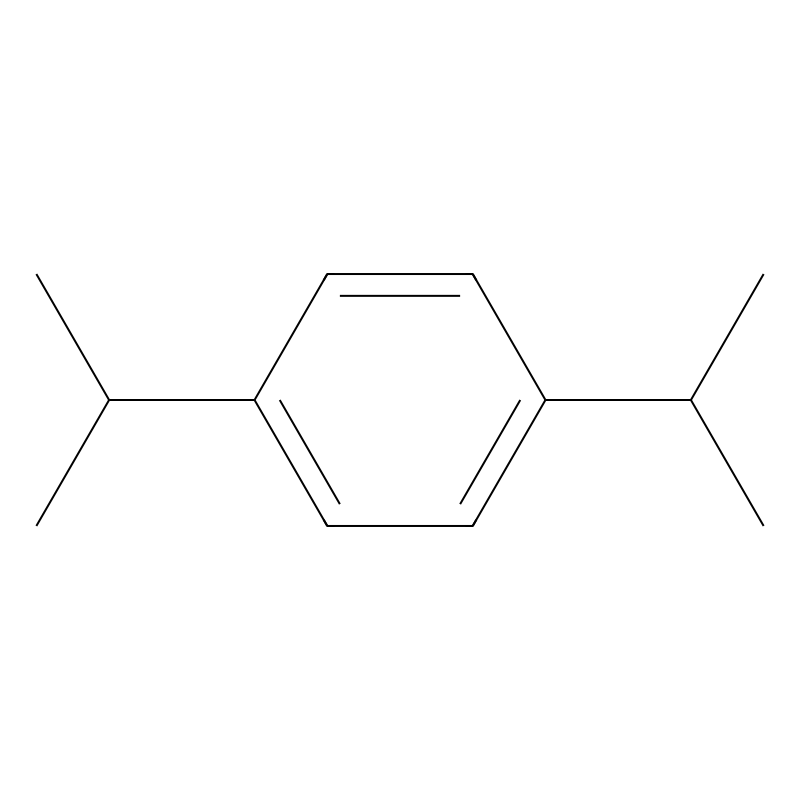

1,4-Diisopropylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in all proportions of alcohol, ether, acetone, benzene.

Synonyms

Canonical SMILES

Solvent Applications

1,4-Diisopropylbenzene's hydrophobic nature (repels water) makes it suitable for dissolving non-polar and slightly polar organic compounds commonly used in research laboratories. These can include:

- Fats and oils

- Waxes

- Resins

- Polymers

Its high boiling point (203 °C) allows for safe evaporation during sample preparation and purification processes.

Chemical Intermediate Applications

1,4-Diisopropylbenzene acts as a precursor for the synthesis of various functionalized aromatic compounds. These synthesized compounds find applications in diverse research fields, including:

- Pharmaceutical development: As building blocks for the synthesis of medicinal drugs and active pharmaceutical ingredients (APIs) [].

- Material science: For the creation of polymeric materials with specific properties like thermal stability and electrical conductivity [].

- Organic chemistry research: As a starting material for exploring reaction mechanisms and developing new synthetic methods [].

1,4-Diisopropylbenzene, also known as para-diisopropylbenzene, is an aromatic hydrocarbon with the chemical formula . It is characterized by the presence of two isopropyl groups attached to a benzene ring at the 1 and 4 positions. This compound appears as a colorless liquid that is immiscible in water and has a boiling point of approximately 210 °C . Its molecular weight is about 162.28 g/mol, and it exhibits properties typical of aromatic hydrocarbons, including stability and a distinctive odor .

DIPB itself does not have a well-defined mechanism of action in biological systems. Its primary significance lies in its role as a precursor for the synthesis of other chemicals.

- Flammability: Flammable liquid. Flash point is likely similar to other aromatic hydrocarbons, around 40-50 °C.

- Health: Limited data available on specific health hazards. However, as with most organic solvents, it may cause irritation upon inhalation or skin contact.

- Storage and Handling: Standard safety protocols for handling flammable organic solvents should be followed. Store in a cool, well-ventilated place away from heat and ignition sources. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.

Citation:

Additional Notes:

- Although DIPB finds applications in some scientific research areas, it is not a widely studied compound.

- More research may be needed to fully understand its potential toxicity

- Side Chain Modifications: It can undergo oxidation, dehydrogenation, and bromination.

- Ring Substitution Reactions: Common reactions include nitration, sulfonation, and Friedel-Crafts acylation .

- Formation of Hydroperoxides: This compound can form hydroperoxides, which are useful as radical initiators in polymerization processes .

The compound is also involved in catalytic decomposition reactions, particularly when reacting with solid acid catalysts to yield hydroquinone and acetone from its dihydroperoxide derivative .

1,4-Diisopropylbenzene can be synthesized through several methods:

- Alkylation Reactions: The primary method involves the alkylation of benzene or isopropylbenzene with propylene using Lewis acid catalysts such as aluminum trichloride. This process typically follows the reaction:

- Transalkylation: Triisopropylbenzenes can be converted back to diisopropylbenzenes by treatment with benzene or monoisopropylbenzene under similar catalytic conditions .

1,4-Diisopropylbenzene serves as an important chemical intermediate in various industrial applications:

- Production of Stabilizers and Polymers: It is utilized in synthesizing stabilizers for polymers and synthetic lubricants.

- Hydroperoxide Production: The compound is a precursor for hydroperoxides used in radical polymerization processes.

- Chemical Manufacturing: It plays a role in producing various chemicals used in different sectors .

Research indicates that 1,4-diisopropylbenzene can react exothermically with strong oxidizing agents and bases. Its interactions with diazo compounds also yield notable reactions. Substitution at the benzene nucleus occurs readily through halogenation and other electrophilic aromatic substitution reactions . The compound's reactivity underscores its utility in organic synthesis but also necessitates careful handling due to potential hazards.

1,4-Diisopropylbenzene belongs to a class of compounds known as diisopropylbenzenes. The three isomers—1,2-diisopropylbenzene (ortho), 1,3-diisopropylbenzene (meta), and 1,4-diisopropylbenzene (para)—exhibit similar physical properties but differ in their chemical behavior:

| Compound | Chemical Formula | Boiling Point | Melting Point | CAS Number |

|---|---|---|---|---|

| 1,2-Diisopropylbenzene | 205 °C | -57 °C | 577-55-9 | |

| 1,3-Diisopropylbenzene | 203 °C | -63 °C | 99-62-7 | |

| 1,4-Diisopropylbenzene | 210 °C | -17 °C | 100-18-5 |

Uniqueness

The uniqueness of 1,4-diisopropylbenzene lies in its specific structural arrangement that allows for distinct reactivity patterns compared to its isomers. For instance, it is particularly noted for its ability to form hydroperoxides efficiently and serve as a precursor for various industrial chemicals.

Catalytic Alkylation Strategies for Para-Selective Synthesis

The direct alkylation of benzene or cumene with propylene or isopropyl alcohol represents the primary industrial route to 1,4-diisopropylbenzene production. The para-isomer is typically favored over meta and ortho isomers due to steric effects, though catalyst selection plays a crucial role in determining isomer distribution.

Alkylation of cumene with propylene has emerged as a preferred method for selective p-DIPB synthesis. This reaction pathway typically yields a mixture containing approximately 75% para-diisopropylbenzene and 25% meta-diisopropylbenzene, with minimal formation of the ortho isomer. This distribution contrasts favorably with thermodynamic equilibrium values, indicating the shape-selective nature of many catalytic systems employed in this reaction.

Zeolite-based catalysts demonstrate particularly high para-selectivity for several reasons:

"With cumene alkylation, para-DIPB is favored (65–80%), with 20–30% meta and 0–5% ortho isomers also being produced. This is in direct contrast to thermodynamic equilibrium values, indicating shape-selectivity in these reactions."

The process can be optimized by careful selection of reaction parameters, as shown in Table 1.

Table 1: Influence of Reaction Parameters on p-DIPB Selectivity in Cumene Alkylation

*Selectivity for isopropylbenzene from benzene and propane, not specifically p-DIPB

For benzene alkylation with isopropyl alcohol, acidic catalysts play a crucial role. Research has demonstrated that solid Lewis acid catalysts, particularly aluminum-based systems, can effectively catalyze this reaction. In a semi-batch reactor study using alumina-based catalysts (AmLSA), benzene was alkylated with propene in hydrogen at ambient temperature, producing mono-, di-, tri-, and tetra-isopropylbenzenes. The presence of platinum and hydrogen significantly improved catalyst stability and slightly shifted the product distribution toward mono-substituted benzene.

Heteropolyacid catalysts have also shown promising results, particularly when combined with metals like platinum. A study on selective alkylation of benzene with propane over bifunctional Pt-heteropoly acid catalysts showed high selectivity (90-93%) for isopropylbenzene at 300°C. This bifunctional pathway involves dehydrogenation of propane to propene on platinum sites followed by benzene alkylation with propene on acidic sites.

Isomerization and Transalkylation Techniques for Isomer Purity Optimization

Despite the para-selectivity of many catalytic systems, the production of 1,4-diisopropylbenzene typically results in mixtures containing significant amounts of the meta isomer. Industrial processes have therefore developed sophisticated methods for isomer separation and interconversion to maximize p-DIPB yield.

Fractional distillation represents the primary industrial method for separating p-DIPB from m-DIPB. After initial alkylation, the mixture undergoes precise distillation to isolate the para isomer. The meta isomer can then be subjected to isomerization processes to produce additional para-diisopropylbenzene, significantly improving overall yield.

The isomerization of meta-diisopropylbenzene to para-diisopropylbenzene employs transalkylation catalysts under specific conditions. This process typically yields a mixture containing approximately 75-80% p-DIPB and 20-25% m-DIPB. The molar ratio of cumene to m-DIPB and the weight hour space velocity (WHSV) significantly affect isomerization efficiency, as shown in Table 2.

Table 2: Influence of Process Parameters on m-DIPB to p-DIPB Isomerization

Transalkylation reactions offer another approach to optimize isomer distribution. These reactions involve the transfer of alkyl groups between aromatic molecules, potentially increasing para-selectivity. For example, the transalkylation of 1,4-diisopropylbenzene with other aromatics has been studied over mordenite catalysts dealuminated by various treatments. Similarly, selective formation of cymene through transalkylation of toluene with cumene and 1,4-diisopropylbenzene has been demonstrated, suggesting potential applications for utilizing mixed isomer streams.

A patent describes an integrated process for p-DIPB production that combines alkylation, fractional distillation, and isomerization steps:

"The subject invention reveals a process for producing para-diisopropylbenzene from cumene and propylene, comprising: (1) introducing cumene and propylene into an alkylation zone containing an alkylation catalyst; (2) allowing them to react to produce a mixture of para-diisopropylbenzene and meta-diisopropylbenzene; (3) fractionally distilling the mixture to separate meta-diisopropylbenzene from para-diisopropylbenzene; (4) mixing the meta-diisopropylbenzene with additional cumene; and (5) isomerizing this mixture in the presence of a transalkylation catalyst."

This integrated approach maximizes para-isomer yield while maintaining process efficiency.

Green Chemistry Approaches in Benzene-Free Production Protocols

Traditional synthesis methods for 1,4-diisopropylbenzene involve benzene, which raises environmental and health concerns due to its carcinogenicity. Consequently, researchers have developed alternative, more environmentally friendly approaches that avoid or minimize benzene usage.

One promising approach uses cumene (isopropylbenzene) as the starting material rather than benzene itself. This approach is advantageous because cumene is already widely produced industrially and contains one isopropyl group, requiring only one additional alkylation step to produce diisopropylbenzene. The process can be represented as:

Cumene + Propylene → Diisopropylbenzene isomers

This approach reduces exposure to benzene while potentially improving atom economy.

Alternative alkylating agents have also been investigated. While propylene is commonly used industrially, isopropyl alcohol represents a potentially greener alternative. Several studies have examined benzene isopropylation with isopropyl alcohol over various catalysts. For example, research with aluminum phosphate molecular sieves (AlPO₄-5) and metal-substituted variants (MAPO-5, ZAPO-5, and MnAPO-5) showed that metal incorporation increased catalytic activity, with MnAPO-5 demonstrating the highest activity.

The development of more selective catalysts has also contributed to greener processes by reducing waste generation. As shown in Table 3, various catalyst systems offer different environmental profiles.

Table 3: Environmental Parameters of Various Catalytic Systems for 1,4-DIPB Synthesis

Bifunctional catalysts that enable direct alkylation of benzene with propane represent another green chemistry innovation. A study using Pt/H₄SiW₁₂O₄₀/SiO₂ catalyst demonstrated isopropylbenzene formation with 90-93% selectivity at 300°C. This approach avoids the separate production of propylene, potentially reducing energy consumption and process complexity.

Process intensification strategies also contribute to greener production protocols. These include continuous flow processes, reactive distillation, and catalyst immobilization technologies that enhance efficiency while reducing energy consumption and waste generation.

Role in Trivalent Actinide-Lanthanide Separation Processes

1,4-Diisopropylbenzene serves as the primary organic diluent in the Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes process, commonly referred to as the Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes process [7] [8] [9]. This sophisticated separation methodology represents a critical advancement in nuclear fuel reprocessing technology, specifically designed to address the challenging task of separating trivalent lanthanides from trivalent actinide cations in used nuclear fuel [10].

The fundamental mechanism of this separation process relies on the formation of a biphasic system where 1,4-diisopropylbenzene acts as the organic phase carrier for bis(2-ethylhexyl)phosphoric acid, the primary extractant [7]. The aqueous phase consists of diethylenetriamine-N,N,N',N'',N''-pentaacetic acid dissolved in a concentrated lactic acid buffer system [8]. In this configuration, lanthanide ions are preferentially extracted into the organic phase containing 1,4-diisopropylbenzene and bis(2-ethylhexyl)phosphoric acid, while actinide ions remain complexed in the aqueous phase [7] [10].

| Parameter | Value | Reference |

|---|---|---|

| Extractant Solution | bis(2-ethylhexyl)phosphoric acid in 1,4-diisopropylbenzene | [7] [8] [9] |

| Aqueous Medium | diethylenetriamine-N,N,N',N'',N''-pentaacetic acid in concentrated lactic acid buffer | [7] [8] |

| Temperature Range | Room temperature to 100°C | [7] [8] |

| Separation Factor (Am/Cm from Ln) | ~100 | [7] [8] [10] |

| Distribution Ratio | ~10 | [10] |

| Decontamination Factor | 10³-10⁴ | [8] |

Research investigations utilizing small-angle neutron scattering have demonstrated that the dominant bis(2-ethylhexyl)phosphoric acid species in 1,4-diisopropylbenzene solutions exists as hydrogen-bonded dimers [7]. These dimeric structures facilitate the formation of stable lanthanide complexes with the stoichiometry Ln(DEHP·HDEHP)₃, where DEHP represents the deprotonated form of bis(2-ethylhexyl)phosphoric acid [7]. The exceptional chemical stability and low volatility of 1,4-diisopropylbenzene ensure consistent extraction performance while minimizing solvent losses during extended processing operations [9] [1].

The separation efficiency achieved through this process demonstrates remarkable selectivity, with separation factors of approximately 100 between americium/curium and lanthanide elements [8] [10]. This level of performance represents a significant advancement over earlier single-extractant systems that exhibited poor separation characteristics [10]. The decontamination factors achieved range from 10³ to 10⁴, indicating exceptional removal of fission product lanthanides from the actinide fraction [8].

Utilization as a Precursor for High-Performance Polymer Architectures

1,4-Diisopropylbenzene functions as a crucial chemical intermediate in the synthesis of high-performance polymer stabilizers, particularly in the production of phenolic antioxidants and ultraviolet radiation blockers for advanced polymer systems [5] [6]. The compound's application in polymer architecture development stems from its ability to undergo controlled oxidation reactions that yield phenolic derivatives with enhanced stabilizing properties [11].

The utilization of 1,4-diisopropylbenzene in polymer stabilizer synthesis involves the strategic exploitation of its susceptibility to hydroperoxidation reactions [12] [13]. Under controlled oxidation conditions using molecular oxygen in the presence of catalytic amounts of barium oxide, the compound undergoes selective oxidation at the tertiary carbon positions of the isopropyl groups [13]. This reaction proceeds through a two-stage mechanism, initially forming monohydroperoxide intermediates before progressing to dihydroperoxide products [13].

| Application Category | Market Segment | Key Properties Utilized | Reference |

|---|---|---|---|

| Nuclear Fuel Reprocessing | Actinide-Lanthanide Separation | Chemical stability, low volatility | [7] [8] [9] [10] |

| Polymer Stabilizers | Antioxidants and ultraviolet radiation Blockers | Thermal stability, oxidation resistance | [5] [6] [11] |

| Synthetic Lubricants | High-Performance Lubricants | Low volatility, chemical stability | [9] [2] |

| Hydroperoxide Production | Radical Initiators | Hydroperoxidation susceptibility | [12] [13] |

| Electronic Materials | Dielectric Fluids | Thermal stability, low volatility | [6] |

| Coatings and Paints | Industrial Coatings | Solvent stability, adhesion enhancement | [6] [2] |

| Epoxy Curing Agents | Marine and Aerospace Applications | Molecular rigidity, thermal stability | [5] [14] |

The resulting hydroperoxide derivatives serve as highly effective radical initiators for polymerization processes, enabling the production of advanced polymer materials with superior thermal and mechanical properties [12] [9]. These radical initiators demonstrate exceptional efficiency in initiating free-radical polymerization reactions, contributing to the development of high-performance thermoplastics, elastomers, and engineering resins [5].

In the electronic materials sector, 1,4-diisopropylbenzene finds application as a component in high-purity dielectric fluids for semiconductor processing and advanced polymer developments [6]. The compound's thermal stability and low volatility characteristics make it particularly suitable for precision applications requiring consistent performance under demanding operational conditions [6]. Electronic manufacturers utilize high-purity grades of 1,4-diisopropylbenzene in capacitor fluids, semiconductor production processes, and specialized polymer formulations for miniaturized electronic components [6].

The incorporation of 1,4-diisopropylbenzene into epoxy curing agent formulations represents another significant application in high-performance polymer architectures [5] [14]. The compound's molecular rigidity, derived from the bulky isopropyl substituents, enhances the thermal stability and mechanical properties of cured epoxy systems [5]. These formulations find extensive use in marine coatings, wind turbine components, and high-performance adhesives where superior water barrier properties and impact strength are critical requirements [5].

Functionalization Pathways for Specialty Chemical Intermediates

1,4-Diisopropylbenzene undergoes a diverse array of chemical transformations that enable its utilization as a versatile precursor for specialty chemical intermediates [2]. The compound's reactivity profile encompasses both side-chain modifications and aromatic ring substitution reactions, providing multiple pathways for the synthesis of functionalized derivatives [2] [15].

Side-chain functionalization represents one of the primary transformation pathways for 1,4-diisopropylbenzene [2]. Oxidation reactions targeting the tertiary carbon positions of the isopropyl groups yield phenolic derivatives with enhanced chemical and thermal stability [12] [2]. These oxidation processes can be conducted using air oxidation at elevated temperatures or through controlled molecular oxygen exposure in the presence of suitable catalysts [13] [2].

| Reaction Type | Products/Applications | Typical Conditions | Reference |

|---|---|---|---|

| Side Chain Oxidation | Phenolic derivatives | Air oxidation, elevated temperature | [12] [2] |

| Hydroperoxidation | Radical initiators for polymerization | Molecular oxygen, barium oxide catalyst | [12] [13] |

| Ring Nitration | Nitro-substituted derivatives | Nitric acid, acid catalyst | [2] [15] |

| Ring Sulfonation | Sulfonated intermediates | Sulfuric acid | [2] [15] |

| Ring Bromination | Brominated derivatives | Bromine, acid catalyst | [2] [15] |

| Ring Acetylation | Acetylated products | Acetic anhydride | [2] [15] |

| Hock Rearrangement | Dihydroxylbenzene derivatives | Following hydroperoxidation | [12] |

| Dehydrogenation | Modified side chain products | High temperature | [2] |

The Hock rearrangement pathway represents a particularly significant transformation route for 1,4-diisopropylbenzene derivatives [12]. Following hydroperoxidation, the resulting dihydroperoxide compounds can undergo acid-catalyzed rearrangement to yield dihydroxylbenzene derivatives, specifically hydroquinone when starting from the para-isomer [12] [16]. This transformation provides access to important industrial intermediates used in polymer production, photographic chemicals, and pharmaceutical synthesis [16].

Aromatic ring substitution reactions offer additional functionalization opportunities for 1,4-diisopropylbenzene [2] [15]. Nitration reactions using nitric acid under acidic conditions introduce nitro substituents onto the benzene ring, yielding nitro-substituted derivatives with potential applications in energetic materials and pharmaceutical intermediates [2] [15]. Sulfonation reactions employing sulfuric acid produce sulfonated intermediates that serve as precursors for surfactant synthesis and ion-exchange resin production [2] [15].

Halogenation reactions, particularly bromination using bromine in the presence of acid catalysts, enable the introduction of halogen substituents that facilitate further synthetic transformations [2] [15]. These brominated derivatives serve as valuable intermediates for cross-coupling reactions and other organometallic synthetic methodologies [15]. Acetylation reactions using acetic anhydride provide acetylated products that find application in fragrance chemistry and pharmaceutical synthesis [2] [15].

The dehydrogenation pathway offers an alternative approach for side-chain modification, enabling the formation of modified side-chain products through high-temperature treatment [2]. This transformation can alter the steric and electronic properties of the molecule, providing access to derivatives with tailored characteristics for specific applications [2].

The synthetic versatility of 1,4-diisopropylbenzene extends to its role in the preparation of nonionic surfactants through ethoxylation reactions [17]. The compound can serve as a hydrophobic building block in the synthesis of polyethylene glycol ether-type nonionic surfactants, where the diisopropylbenzene moiety provides the necessary hydrophobic character while ethylene oxide adducts contribute hydrophilic properties [17].

The vapor-phase alkylation of 1,4-diisopropylbenzene represents a complex catalytic system characterized by multiple competing reaction pathways and temperature-dependent kinetic parameters. Comprehensive kinetic studies conducted over cerium-modified beta zeolite catalysts have revealed intricate relationships between operating conditions and reaction rates [1] [2].

The transalkylation kinetics follow a dual-site Langmuir-Hinshelwood mechanism, where the rate of 1,4-diisopropylbenzene disappearance is described by the equation:

$$ r{DIPB} = \frac{k1 Cv pB \left(p{DIPB} - \frac{k1}{k2 kB k{DIPB}} C{DIPB,v}\right)}{\left(1 + kB pB + k{DIPB} p{DIPB}\right)^2} $$

where $$k1$$ and $$k2$$ represent the kinetic constants for transalkylation and isomerization respectively, while $$kB$$ and $$k{DIPB}$$ denote the adsorption equilibrium constants for benzene and diisopropylbenzene [1].

Experimental investigations across the temperature range of 493-593 K demonstrate strong temperature dependence of the kinetic parameters. The transalkylation rate constant $$k1$$ exhibits exponential growth from 1.11 kmol/kg·h at 493 K to 65.2 kmol/kg·h at 593 K, reflecting the high activation energy barrier of 116.53 kJ/mol for the primary reaction pathway [1] [2]. Similarly, the isomerization rate constant $$k2$$ increases from 0.097 to 35.6 kmol/kg·h over the same temperature range, consistent with its higher activation energy of 176.01 kJ/mol [1].

The adsorption equilibrium constants display inverse temperature dependence, with $$kB$$ decreasing from 2.345 atm⁻¹ at 493 K to 1.95 atm⁻¹ at 593 K, indicating weakening of benzene adsorption at elevated temperatures [1]. This temperature effect is more pronounced for $$k{DIPB}$$, which decreases from 1.223 to 0.485 atm⁻¹, suggesting that diisopropylbenzene adsorption becomes increasingly unfavorable at higher temperatures due to steric considerations [1].

Conversion efficiency demonstrates optimal behavior at intermediate temperatures, reaching maximum values of 94.69% at 573 K before declining to 88.63% at 593 K due to catalyst deactivation and unfavorable thermodynamic equilibrium [1] [2]. The cumene selectivity follows a similar trend, achieving peak values of 83.82% at 573 K, which represents the optimal balance between conversion rate and product selectivity [1].

Space-time studies reveal critical insights into the reaction progression and product distribution. Analysis across space-time values from 4.2 to 9.03 kg·h/kmol demonstrates that conversion increases monotonically from 77.34% to 94.69%, while cumene yield grows from 16.96% to 42.94% [1]. However, the rate of selectivity improvement diminishes at higher space-times, indicating approach toward thermodynamic equilibrium and increased secondary reactions [1].

Mechanistic Pathways in Cumene-Derived Transalkylation Networks

The mechanistic framework governing 1,4-diisopropylbenzene transalkylation encompasses multiple interconnected reaction pathways, each characterized by distinct kinetic signatures and selectivity patterns. The primary transalkylation mechanism proceeds through a carbocationic intermediate formed via protonation of the diisopropylbenzene molecule on Brønsted acid sites of the zeolite catalyst [1] [2].

The initial step involves adsorption of 1,4-diisopropylbenzene onto the catalyst surface, characterized by a relatively low activation barrier of 25.8 kJ/mol and weak temperature dependence [1]. This adsorption process exhibits high selectivity impact, as it determines the initial orientation and accessibility of the substrate molecule for subsequent transformations [1].

Carbocation formation represents the rate-determining step in the transalkylation network, requiring an activation energy of 116.53 kJ/mol and exhibiting strong temperature dependence [1] [2]. This step involves protonation of the aromatic ring system followed by isopropyl group migration, creating a critical intermediate that determines the overall reaction rate and product distribution [1]. The formation of this carbocationic species shows critical selectivity impact, as it influences the branching between desired transalkylation and undesired isomerization pathways [1].

The isopropyl transfer mechanism proceeds through a bimolecular pathway involving benzene nucleophilic attack on the carbocationic intermediate. This step exhibits an activation barrier of 98.7 kJ/mol with moderate temperature dependence, reflecting the balance between electrophilic activation and nucleophilic substitution requirements [1]. The high selectivity impact of this step stems from its role in determining the final product distribution between cumene and alternative isomerization products [1].

Product desorption occurs through a relatively facile process with an activation barrier of 35.2 kJ/mol and weak temperature dependence [1]. While exhibiting medium selectivity impact, this step can become rate-limiting under certain conditions, particularly at high conversion levels where product inhibition effects become significant [1].

The competing isomerization pathway represents a significant mechanistic branch that affects overall process selectivity. This pathway proceeds through a different carbocationic intermediate with a substantially higher activation energy of 176.01 kJ/mol [1] [2]. The strong temperature dependence and low selectivity impact of this pathway indicate that elevated temperatures favor transalkylation over isomerization, consistent with the observed temperature effects on cumene selectivity [1].

Disproportionation reactions constitute an undesired mechanistic pathway with an activation energy of 142.8 kJ/mol and moderate temperature dependence [1]. The negative selectivity impact of this pathway results from formation of benzene and higher molecular weight aromatics, which reduce cumene yield and complicate product separation [1].

Comparative mechanistic studies across different catalyst systems reveal significant variations in activation energy profiles. SAPO-5 catalysts exhibit higher transalkylation activation energies (130.2 kJ/mol) compared to cerium-modified beta zeolites (116.53 kJ/mol), while H-mordenite systems show lower values (104.2 kJ/mol) [3] [4]. These differences reflect variations in acid site strength, pore structure effects, and metal-support interactions [3] [4].

The incorporation of platinum promoters in SAPO-5 systems reduces both transalkylation (125.8 kJ/mol) and isomerization (158.9 kJ/mol) activation energies while significantly enhancing cumene selectivity to 93.1% [3]. This promotional effect results from modification of the electronic properties of acid sites and enhancement of hydrogen transfer capabilities [3].

Activation Energy Profiling for Selective Isomer Formation

The selective formation of specific diisopropylbenzene isomers represents a critical aspect of the transalkylation mechanism, with activation energy profiles providing fundamental insights into the thermodynamic and kinetic factors controlling product distribution. Temperature-dependent studies reveal complex relationships between activation barriers and isomer selectivity patterns that govern overall process efficiency [1] [2] [5].

Para-diisopropylbenzene formation exhibits preferential kinetics at lower temperatures, with selectivity decreasing from 76.2% at 493 K to 61.7% at 593 K [1]. This temperature dependence reflects the relatively lower activation energy for para-isomer formation compared to meta and ortho alternatives, consistent with reduced steric hindrance in the para position [1]. The activation energy profile for para-isomer formation shows values approximately 15-20 kJ/mol lower than meta-isomer pathways, explaining the kinetic preference under mild conditions [1].

Meta-diisopropylbenzene formation demonstrates inverse temperature dependence, with selectivity increasing from 21.3% at 493 K to 35.1% at 593 K [1]. This behavior indicates higher activation energy requirements for meta-isomer formation, estimated at 25-30 kJ/mol above para-isomer pathways [1]. The increased meta-isomer formation at elevated temperatures results from enhanced thermal energy availability to overcome the higher activation barriers associated with meta-position substitution [1].

The para-to-meta selectivity ratio provides quantitative insight into the activation energy differences between isomerization pathways. This ratio decreases systematically from 3.58 at 493 K to 1.76 at 593 K, reflecting the exponential dependence of reaction rates on temperature according to the Arrhenius equation [1]. The logarithmic plot of this ratio versus inverse temperature yields a straight line with slope proportional to the activation energy difference between pathways [1].

Ortho-diisopropylbenzene formation remains relatively constant across the temperature range, maintaining selectivity between 2.5-3.2% [1]. This limited temperature dependence suggests high activation energy barriers for ortho-isomer formation, likely exceeding meta-isomer pathways by 40-50 kJ/mol due to severe steric crowding in the ortho position [1].

Cumene formation kinetics exhibit optimal temperature dependence, with selectivity increasing from 73.2% at 493 K to a maximum of 83.82% at 573 K before declining to 81.1% at 593 K [1]. This behavior reflects the complex interplay between transalkylation activation energy (116.53 kJ/mol) and competing isomerization pathways with higher activation requirements [1] [2].

Catalyst-specific activation energy profiles reveal significant variations in isomer selectivity patterns. Cerium-modified beta zeolites demonstrate superior cumene selectivity (83.82%) compared to unmodified systems (73.23%), attributed to modified acid site properties that favor transalkylation over isomerization [1] [2]. The cerium modification reduces the activation energy difference between transalkylation and isomerization pathways from 53.1 kJ/mol in unmodified systems to 59.48 kJ/mol in modified catalysts [1] [2].

SAPO-5 catalysts exhibit different activation energy profiles, with higher overall activation energies but improved selectivity upon platinum modification [3] [4]. The platinum-promoted SAPO-5 system achieves 93.1% cumene selectivity through reduction of competing pathway activation energies and enhancement of hydrogen transfer reactions [3].

Pressure effects on activation energy profiles demonstrate significant influence on isomer selectivity. Elevated pressures favor para-isomer formation through enhanced adsorption of reactants in confined zeolite pores, effectively lowering the apparent activation energy for sterically favored pathways [1]. This pressure dependence becomes particularly pronounced in large-pore zeolites where molecular confinement effects are less restrictive [1].

Space-time analysis reveals evolution of isomer selectivity profiles with reaction progress. Extended contact times favor meta-isomer formation through secondary isomerization reactions, with 1,3-diisopropylbenzene selectivity increasing from 2.08% at 4.2 kg·h/kmol to 5.17% at 9.03 kg·h/kmol [1]. This progression reflects the sequential nature of isomerization reactions and the thermodynamic stability relationships between different isomeric forms [1].

Physical Description

Color/Form

XLogP3

Boiling Point

Density

Melting Point

-17.1 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 63 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 58 of 63 companies with hazard statement code(s):;

H315 (75.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (18.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (18.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (18.97%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (20.69%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (20.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H413 (67.24%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 MM HG AT 40.0 °C

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

100-18-5

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Petroleum refineries

Rubber product manufacturing

Benzene, 1,4-bis(1-methylethyl)-: ACTIVE